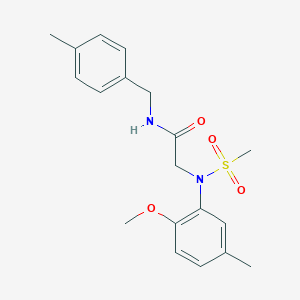![molecular formula C20H22N2O4S B3937188 methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3937188.png)
methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, commonly known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. BB-94 has been extensively studied for its potential use in cancer therapy and other diseases associated with MMP overexpression.
Wirkmechanismus
BB-94 inhibits methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity by binding to the active site of the enzyme, thereby preventing the cleavage of extracellular matrix proteins. methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates are involved in the degradation of several extracellular matrix proteins, including collagen, elastin, and fibronectin. By inhibiting methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity, BB-94 prevents the degradation of these proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
BB-94 has been shown to inhibit the activity of several methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates, including methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-1, methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-2, methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-3, and methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-9. Inhibition of methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity by BB-94 has been shown to reduce cancer cell invasion and metastasis in vitro and in vivo. BB-94 has also been shown to reduce the severity of arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 is a potent and selective inhibitor of methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity. It has been extensively studied for its potential use in cancer therapy and other diseases associated with methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate overexpression. However, BB-94 has some limitations for lab experiments. It is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. BB-94 also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of BB-94. One potential direction is the development of more potent and selective methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate inhibitors. Another direction is the investigation of the role of methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates in other diseases, such as Alzheimer's disease and Parkinson's disease. The use of BB-94 in combination with other therapies, such as chemotherapy and radiation therapy, is also an area of future research. Finally, the development of new delivery systems for BB-94 may improve its effectiveness in vivo.
Wissenschaftliche Forschungsanwendungen
BB-94 has been studied extensively for its potential use in cancer therapy. methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates are enzymes that play a crucial role in the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis. BB-94 inhibits methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity, thereby preventing cancer cell invasion and metastasis. BB-94 has also been studied for its potential use in other diseases associated with methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate overexpression, such as arthritis and atherosclerosis.
Eigenschaften
IUPAC Name |
methyl 2-[(4-butoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-4-13-26-15-11-9-14(10-12-15)18(23)22-20(27)21-17-8-6-5-7-16(17)19(24)25-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRNTZZPHOADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937105.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3937113.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937125.png)
![3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3937129.png)
![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![8-[3-(2-isopropyl-5-methylphenoxy)propoxy]quinoline](/img/structure/B3937198.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
